Methoclocinnamox

描述

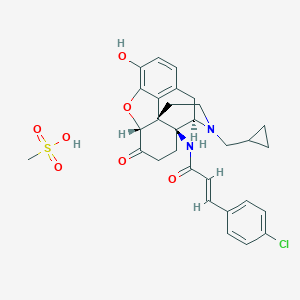

Methoclocinnamox is a selective pseudo-irreversible partial agonist of the μ-opioid receptor. It exhibits both opioid agonist and antagonist-like effects. This compound has long-lasting effects and is insurmountable by other μ-opioid receptor ligands . This compound was derived from clocinnamox and was first described in 1995. It has been of interest in the potential treatment of opioid dependence .

准备方法

Methoclocinnamox can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups. The reaction conditions often include specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve scaling up the laboratory synthesis to larger reactors and optimizing the reaction conditions for higher yields and purity .

化学反应分析

Methoclocinnamox undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

科学研究应用

Pharmacological Properties

1. Opioid Receptor Interaction

- MC-CAM acts primarily on the mu-opioid receptor, displaying a complex pharmacological profile that includes both agonist and antagonist effects. This duality makes it particularly useful for studying opioid receptor dynamics and developing new analgesics .

- The compound's unique structure allows for prolonged receptor occupation, leading to a dose-dependent antagonist effect, which can be beneficial in mitigating opioid overdose scenarios .

2. Antinociceptive Effects

- Research indicates that MC-CAM exhibits potent antinociceptive properties in various animal models. In tail flick and tail withdrawal assays, it demonstrated significant efficacy as an analgesic agent, suggesting its potential for pain management therapies .

Case Studies and Research Findings

1. Antagonist Activity

- A study compared the effects of MC-CAM with other opioid antagonists like clocinnamox and b-chlornaltrexamine. It was found that MC-CAM provided a longer-lasting blockade of morphine-mediated antinociception, highlighting its potential for use in treating opioid dependence by preventing relapse through its antagonist properties .

2. Respiratory Function Studies

- Investigations into the effects of MC-CAM on respiratory function in rhesus monkeys revealed that while it can act as an agonist at lower doses, higher doses lead to respiratory depression akin to traditional opioids. This finding underscores the importance of careful dosage management when considering MC-CAM for therapeutic applications .

Potential Applications

1. Pain Management

- Given its antinociceptive properties, MC-CAM could serve as a novel analgesic agent, particularly in cases where patients are at risk for opioid misuse or overdose.

2. Opioid Dependence Treatment

- The ability of MC-CAM to block the effects of other opioids positions it as a candidate for inclusion in treatment protocols aimed at reducing opioid dependence and preventing relapse.

3. Research Tool in Opioid Pharmacology

- As a selective antagonist with unique properties, MC-CAM can be utilized in research settings to better understand the mechanisms of opioid action and the development of tolerance and dependence.

Summary Table: Key Properties of Methoclocinnamox

| Property | Description |

|---|---|

| Chemical Structure | 14-Aminodihydromorphinone derivative |

| Primary Action | Mu-opioid receptor agonist/antagonist |

| Antinociceptive Efficacy | Potent in animal models (tail flick/warm water assays) |

| Dose-Dependent Effects | Agonist at low doses; antagonist at higher doses |

| Research Applications | Pain management; opioid dependence treatment; pharmacological studies |

作用机制

Methoclocinnamox exerts its effects by selectively binding to the μ-opioid receptor. As a pseudo-irreversible partial agonist, it activates the receptor to a certain extent but also blocks the effects of other ligands. This dual action results in a mixture of agonist and antagonist effects. The molecular targets and pathways involved include the μ-opioid receptor and downstream signaling pathways that mediate analgesia, reinforcement, and respiratory depression .

相似化合物的比较

Methoclocinnamox is similar to other compounds that target the μ-opioid receptor, such as:

Clocinnamox: The parent compound from which this compound is derived.

Methocinnamox: A closely related compound that acts as a pseudo-irreversible antagonist of the μ-opioid receptor.

生物活性

Methoclocinnamox (MC-CAM) is a synthetic derivative of 14-aminodihydromorphinone, which has garnered significant interest in pharmacological research due to its unique profile of opioid receptor activity. This article delves into the biological activity of MC-CAM, focusing on its binding affinities, agonist and antagonist properties, and potential therapeutic applications.

MC-CAM is structurally related to clocinnamox (C-CAM) but exhibits distinct pharmacological properties. The compound's efficacy is largely attributed to its interaction with the mu-opioid receptor (MOR), where it acts as a partial agonist. Unlike C-CAM, which functions solely as an antagonist, MC-CAM demonstrates both agonistic and antagonistic activities depending on the receptor subtype and the context of use.

Key Structural Features

- Cinnamoyl Substituent : The presence of the cinnamoyl group in MC-CAM is crucial for its biological activity, influencing receptor binding and efficacy.

- Substituents : Variations in substituents at the 2' and 4' positions have been shown to modulate the compound's efficacy at MOR, delta-opioid receptor (DOR), and kappa-opioid receptor (KOR) .

Binding Affinities

The binding affinities of MC-CAM for various opioid receptors have been characterized through radiolabeled assays. The following table summarizes its affinities compared to other opioid ligands:

| Compound | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) |

|---|---|---|---|

| This compound | 0.46 | 29 | 4.5 |

| Clocinnamox | 7.2 | 7.2 | 1.6 |

| Morphine | 1.0 | 20 | 10 |

These data indicate that MC-CAM has a significantly higher affinity for MOR compared to DOR and KOR, positioning it as a potent candidate for pain management therapies .

In Vitro Studies

In vitro studies have demonstrated that MC-CAM exhibits partial agonist activity at MOR and can activate G-protein signaling pathways, as evidenced by increased [^35S]GTPγS binding in cell membranes expressing MOR . This activity suggests that MC-CAM could provide analgesic effects similar to those of traditional opioids but with a potentially lower risk of side effects such as respiratory depression.

In Vivo Studies

In vivo assessments using mouse models have shown that MC-CAM produces significant antinociceptive effects in tail flick and tail withdrawal assays. The efficacy was comparable to morphine, with an effective dose (ED50) ranging from 0.003 mg/kg to 0.014 mg/kg, indicating a strong analgesic effect . Notably, MC-CAM exhibits a long duration of action, potentially due to its pseudo-irreversible binding characteristics.

Case Studies

Several studies have explored the therapeutic potential of MC-CAM in pain management and opioid dependence treatment:

- Pain Management : In a study involving chronic pain models, MC-CAM was administered to assess its analgesic properties. Results indicated that it effectively reduced pain responses without significant development of tolerance .

- Opioid Dependence : Research has also investigated the role of MC-CAM in mitigating withdrawal symptoms in opioid-dependent subjects. Preliminary findings suggest that its partial agonist activity may help stabilize patients during detoxification .

属性

IUPAC Name |

(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-chlorophenyl)prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O4.CH4O3S/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28;1-5(2,3)4/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35);1H3,(H,2,3,4)/b10-5+;/t23-,27+,28+,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXNKAGAUFXFDO-JVJDXIHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)/C=C/C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117332-69-1 | |

| Record name | Clocinnamox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。